![molecular formula C20H17N3OS B2373493 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2062348-72-3](/img/structure/B2373493.png)
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that has garnered attention for its unique structure and potential applications. It comprises a tetrahydro epiminocyclohepta[d]pyrimidin ring system fused with a phenylmethanone containing a thiophenyl group. Its intricate design offers various functionalities which are valuable in several scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone typically begins with the construction of the epiminocyclohepta[d]pyrimidin core. This involves multi-step organic reactions, including cyclization and reduction processes. Key reagents often include halo-substituted starting materials and amine functional groups that undergo nucleophilic substitution reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial-scale production might employ continuous flow chemistry to enhance reaction efficiency and scalability. Catalysts and automated systems are used to maintain consistent product quality. Optimization of solvent use and reaction time are critical to producing this compound cost-effectively and sustainably.
Chemical Reactions Analysis
Types of Reactions
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo a variety of chemical reactions:
Oxidation: : Conversion of its thiophenyl group can lead to sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group can form corresponding alcohols.
Substitution: : Electrophilic and nucleophilic substitutions can be facilitated at several points on the molecule.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Such as m-Chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Such as Lithium aluminium hydride (LiAlH₄).
Substituting agents: : Including halogenated compounds for nucleophilic substitutions.
Major Products Formed
Oxidation: : Leads to sulfoxides or sulfones.
Reduction: : Results in alcohol derivatives.
Substitution: : Varies based on the nucleophile or electrophile involved.
Scientific Research Applications
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone finds applications across various fields:
Chemistry: : Utilized as a precursor for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for pharmacological properties like anti-inflammatory or anti-cancer activity.
Industry: : Used in materials science for developing novel polymers and coatings.
Mechanism of Action
The specific mechanism of action depends on its application. In biological contexts, this compound might interact with cellular targets through binding to specific enzymes or receptors. Its molecular structure allows it to fit into active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone shares structural similarities with other epiminocyclohepta derivatives and thiophenyl compounds. its unique combination of these moieties distinguishes it in terms of chemical reactivity and potential applications. Compounds such as 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin derivatives and 4-thiophenyl phenyl ketones can be considered similar but lack the precise pharmacophore and reactivity profile of the title compound.
This compound represents a fascinating subject of study for its multifaceted applications and intricate design. Whether it is advanced organic synthesis, biochemistry, or industrial applications, the utility of this compound stands out in scientific research.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-3-1-13(2-4-14)15-7-8-25-11-15)23-16-5-6-19(23)17-10-21-12-22-18(17)9-16/h1-4,7-8,10-12,16,19H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLGUCPOWUKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)
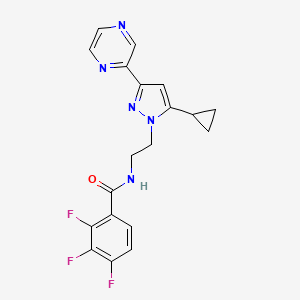
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)
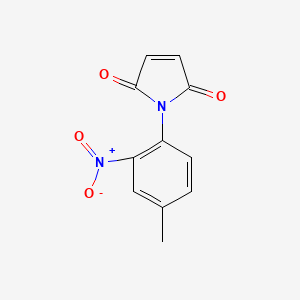
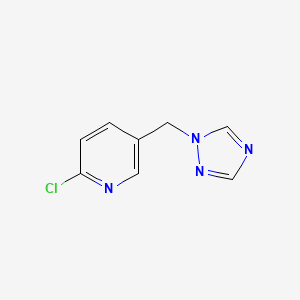
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

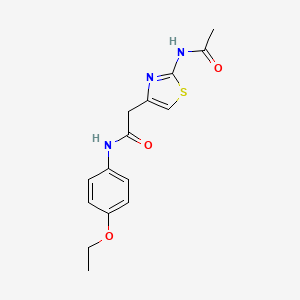
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
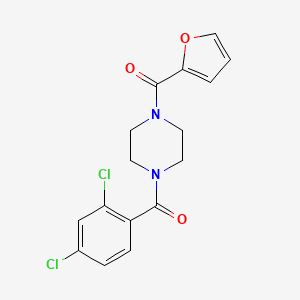

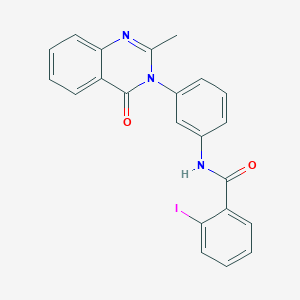
![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
